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Compound of Interest

Compound Name: CHMFL-PI4K-127

Cat. No.: B10821518

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of CHMFL-PI14K-127,
a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfP14K). The data
presented herein is intended to assist researchers in evaluating its potential for further
investigation as a therapeutic agent and as a tool for studying the physiological roles of P14K.

Abstract

CHMFL-PI4K-127 is a novel, orally active inhibitor of PfP14K with an IC50 of 0.9 nM.[1] It
demonstrates potent antimalarial activity against both the blood and liver stages of
Plasmodium.[1][2][3] A critical attribute of a successful kinase inhibitor is its selectivity, as off-
target effects can lead to toxicity and undesirable side effects. CHMFL-PI4K-127 has been
reported to exhibit high selectivity for PfPI4K over human lipid and protein kinases.[2] This
guide summarizes the available quantitative data on its selectivity against a panel of human
kinases, providing a direct comparison with its on-target potency.

Performance Comparison

The selectivity of CHMFL-PI4K-127 was assessed against several human lipid kinases,
including isoforms of phosphoinositide 3-kinase (PI3K) and Vps34. The following table
summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the
compound's selectivity for PfP14K.
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Kinase Target IC50 (nM) Selectivity (fold vs. PfPI4K)
P. falciparumPI14K (PfP14K) 09+0.1 1

Human PI3Kd 104 + 3 ~116

Human PI3Ka 191 + 36 ~212

Human PI3Ky 324 +19 ~360

Human PI3Kp 392 + 27 ~436

Human Vps34 681 + 25 ~757

Data sourced from MedChemExpress.

The data clearly indicates that CHMFL-PI4K-127 is significantly more potent against its
intended target, PfP14K, than against the tested human lipid kinases, with selectivity ranging
from over 100-fold to over 750-fold. This high degree of selectivity is a promising characteristic
for a drug candidate, as it suggests a lower likelihood of off-target effects mediated by the
inhibition of these human kinases.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay to determine inhibitor
potency, based on the widely used ADP-Glo™ Kinase Assay, which is a common method for
kinase selectivity profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™
Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against a panel of purified kinases.

Materials:
o Purified recombinant kinases

» Kinase-specific substrates (e.g., lipids, peptides)
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e Test compound (e.g., CHMFL-PI4K-127) dissolved in DMSO
» Kinase buffer (specific to each kinase)
e ATP solution
o ADP-Glo™ Kinase Assay Kit (Promega), containing:
o ADP-Glo™ Reagent
o Kinase Detection Reagent
o 384-well white assay plates
o Plate reader capable of measuring luminescence
Procedure:

o Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical
starting concentration for the dilution series might be 100 pM.

» Kinase Reaction Setup:
o In a 384-well plate, add the kinase buffer, the purified kinase, and the specific substrate.

o Add the test compound from the serial dilution series to the appropriate wells. Include
wells with DMSO only as a negative control (100% kinase activity) and wells without
kinase as a background control.

o Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the
Km value for each specific kinase).

o Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period
(e.g., 60 minutes).

o ATP Depletion:
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o To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to
each well.

o Incubate the plate at room temperature for 40 minutes.

o ADP to ATP Conversion and Signal Generation:

o Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated
by the kinase reaction into ATP and contains luciferase and luciferin to produce a
luminescent signal proportional to the amount of ADP.

o Incubate the plate at room temperature for 30-60 minutes.

o Data Acquisition and Analysis:

o

Measure the luminescence of each well using a plate reader.

[¢]

Subtract the background luminescence from all readings.

[¢]

Calculate the percentage of kinase inhibition for each compound concentration relative to
the DMSO control.

[¢]

Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
Pl4K Signaling Pathway Context
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Caption: Simplified PI4K signaling pathway and the inhibitory action of CHMFL-PI4K-127.

Kinase Selectivity Profiling Workflow
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Caption: General workflow for determining the kinase selectivity profile of an inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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